molecular formula C12H19N B050358 2,6-Diisopropylaniline CAS No. 24544-04-5

2,6-Diisopropylaniline

Cat. No.: B050358
CAS No.: 24544-04-5
M. Wt: 177.29 g/mol
InChI Key: WKBALTUBRZPIPZ-UHFFFAOYSA-N
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Description

2,6-Diisopropylaniline is an organic compound with the chemical formula H₂NC₆H₃(CHMe₂)₂. It is a colorless liquid, although it can appear yellow or brown due to oxidation. This compound is a bulky aromatic amine and is often used in coordination chemistry to create ligands .

Mechanism of Action

Target of Action

2,6-Diisopropylaniline is a bulky aromatic amine . It primarily targets bis(trimethylsilylmethyl)yttrium complexes supported by bulky amidopyridinate (Ap) and amidinate (Amd) ligands . These complexes are often used in coordination chemistry .

Mode of Action

The compound interacts with its targets through a reaction that involves the elimination of Trimethylsilane (TMS) . This reaction results in the formation of yttrium alkyl anilido species .

Biochemical Pathways

It is known that the compound is often used to make ligands in coordination chemistry . These ligands can influence various biochemical pathways by acting as catalysts or inhibitors.

Pharmacokinetics

It is a colorless liquid with a boiling point of 257 °C and a density of 0.94 g/mL at 25 °C , suggesting it could be readily absorbed and distributed in the body.

Result of Action

The primary result of this compound’s action is the formation of yttrium alkyl anilido species . These species are often used in the synthesis of various compounds, including plastics and dyes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other chemicals in the environment. Additionally, temperature and pressure can influence the compound’s stability and efficacy. It has a vapor pressure of less than 0.01 mmHg at 20 °C , suggesting that it is relatively stable under normal atmospheric conditions.

Safety and Hazards

2,6-Diisopropylaniline may cause cancer . It is harmful to aquatic life with long-lasting effects . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention .

Future Directions

As part of its vision and strategy (net zero by 2050), Arxada has decided to revamp the production of 2,6-diisopropylaniline, in order to give a sustainable twist to a long-established product with applications in various sectors, including pharma, agriculture, and construction .

Relevant Papers A paper titled “Sustainable Twist to a Long-Established Product: The this compound Case” discusses the revamping of the production of this compound by Arxada as part of its net-zero strategy by 2050 . Another paper titled “Synthesis and photoinitiating properties of N-substituted 2,6-diisopropylanilines” discusses the reactions of this compound and its 4-bromo and 4-thiocyanato derivatives with methyl iodide in dimethylformamide in the presence of potassium carbonate .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diisopropylaniline can be synthesized through the alkylation of aniline with propylene. This reaction is typically catalyzed by a homogeneous catalyst under supercritical conditions. The reaction involves the use of propylene and aniline as raw materials, resulting in increased reaction rates and conversions, and higher selectivity .

Industrial Production Methods: The industrial production of this compound involves a device comprising a jet mixer, a tubular reactor, and a gas-liquid separator. This setup allows for efficient production with high yield and is suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diisopropylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Condensation Reactions: p-Toluenesulfonic acid in toluene.

    Complex Formation: Bis(trimethylsilylmethyl)yttrium complexes.

Major Products:

  • 3-[1-(2,6-diisopropylphenylamino)ethylidene]pentane-2,4-dione.
  • Yttrium alkyl anilido species.

Comparison with Similar Compounds

Uniqueness: 2,6-Diisopropylaniline is unique due to its bulky structure, which makes it particularly useful in forming stable complexes with transition metals. This property distinguishes it from other similar compounds and enhances its utility in coordination chemistry and catalytic applications .

Properties

IUPAC Name

2,6-di(propan-2-yl)aniline
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InChI

InChI=1S/C12H19N/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WKBALTUBRZPIPZ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N
Source PubChem
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Molecular Formula

C12H19N
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DSSTOX Substance ID

DTXSID5022279
Record name 2,6-Diisopropylaniline
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Molecular Weight

177.29 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 2,6-Diisopropylaniline
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Vapor Pressure

0.00479 [mmHg]
Record name 2,6-Diisopropylaniline
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CAS No.

24544-04-5
Record name 2,6-Diisopropylaniline
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Record name Diisopropylaniline
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Record name Benzenamine, 2,6-bis(1-methylethyl)-
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Record name 2,6-Diisopropylaniline
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Record name 2,6-diisopropylaniline
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Record name DIISOPROPYLANILINE
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Synthesis routes and methods I

Procedure details

The coupling reaction was carried out in toluene using Pd2(dba)3 as the catalyst precursor and the desired aniline at 90° C. overnight. After the reaction was completed the solution turned dark with an intense yellow coloration. Both compounds were isolated as yellow solids. 2-Ph-H was synthesized in good yield (76%), but when 2,6-diisopropylaniline was used to produce 2-Dipp-H, the yield decreased considerably (46%). Even over increased periods of time, no significant change in the yield was observed. This result is most likely a consequence of the steric hindrance afforded by the bulky 2,6-diisopropyl groups, diminishing the coordination of the amine to the palladium center. Neither 2-Ph-H nor 2-Dipp-H displayed fluorescence upon irradiation with UV light (254 nm). For 2-Dipp-H the 1H NMR displayed the characteristic resonance for the 2,6-diisopropyl groups and both ligands showed the amine proton shifted down field. The aromatic region of the 1H NMR spectrum was complicated by the overlap of some signals; nevertheless it was fully assigned using 2D experiments.
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Synthesis routes and methods II

Procedure details

The procedure described in Example 27 is followed, using a catalyst which contains 1.0% by weight of palladium on a zinc/aluminum spinel and starting from 2,6-diisopropylcyclohexylamine. 2,6-Diisopropylaniline (boiling point=257° C.) is obtained in a yield of 93% of the theory.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2,6-diisopropylaniline?

A1: The molecular formula of this compound is C12H19N, and its molecular weight is 177.29 g/mol. []

Q2: How is this compound characterized spectroscopically?

A2: Common methods for characterizing this compound include:

  • NMR Spectroscopy: 1H NMR and 13C NMR are crucial for structural elucidation. For example, the -CH2 group of the isopropyl substituent can be identified in the 1H NMR spectrum at around 3.481 ppm. []

Q3: What impurities are commonly found in 4,4'-methylenebis(this compound) (MDIPA), and how are they characterized?

A3: Impurities in MDIPA, often synthesized using this compound as a starting material, can be identified and quantified using 1H NMR and 19F NMR spectroscopy. This allows for quality control in applications where MDIPA is used as a curative for adhesives. []

Q4: What is the role of this compound in synthesizing ligands for transition metal complexes?

A4: this compound is a valuable precursor for synthesizing various ligands, including:

  • Schiff Base Ligands: These are prepared through condensation reactions between this compound and aldehydes or ketones. The resulting ligands have been successfully coordinated to metals like aluminium, [] yttrium, [, , ] lutetium, [] titanium, [] tin, [] scandium, [] and zinc. [, , ] These complexes often demonstrate catalytic activity in polymerization reactions.
  • Amido Ligands: this compound can be deprotonated to form an amido ligand that can bind to various metals, leading to the formation of complexes with diverse reactivity profiles. [, , ]
  • Iminopyrrolide Ligands: These are accessible by reacting this compound-derived imines with pyrrole derivatives. The bulky nature of the this compound moiety influences the coordination chemistry and reactivity of the resulting complexes. []

Q5: How does the steric hindrance of this compound affect the reactivity of its metal complexes?

A5: The bulky isopropyl groups in this compound significantly influence the coordination sphere and reactivity of metal complexes:

  • Controlled Polymerization: The bulky nature of this compound-derived ligands can control the polymerization of lactide by influencing the reactivity of the metal center. This control is crucial for obtaining polymers with desired properties. [, ]
  • Selective Synthesis: The steric bulk can hinder specific reaction pathways, leading to enhanced selectivity in organic transformations. [, ]
  • Stability: Bulky ligands can provide kinetic stabilization to metal complexes, allowing the isolation of otherwise unstable species. [, ]

Q6: What types of polymerization reactions are catalyzed by metal complexes containing this compound-derived ligands?

A6: Metal complexes incorporating this compound-derived ligands have demonstrated catalytic activity in various polymerization reactions:

  • Ring-Opening Polymerization (ROP) of ε-Caprolactone: Aluminium complexes bearing this compound-derived Schiff base ligands show moderate activity in ROP of ε-caprolactone, highlighting their potential as catalysts for producing biodegradable polymers. []
  • ROP of Lactide: Tin(II) complexes supported by bis(salicylaldiminato) ligands prepared from this compound show excellent activity towards the ROP of L-lactide, producing cyclic polylactide (PLA) with high molecular weights. []
  • Ethylene Oligomerization/Polymerization: Iron(II) and cobalt(II) complexes with 2,3,7,8-tetrahydroacridine-4,5(1H,6H)-diimine ligands, where the diimine unit is sterically modulated by this compound moieties, exhibit notable activity in ethylene oligomerization and polymerization reactions. [] This highlights the influence of ligand structure on the catalytic performance of the metal complexes.

Q7: Have computational methods been applied to study this compound and its complexes?

A7: Yes, computational chemistry plays a vital role in understanding the properties and reactivity of this compound and its metal complexes.

  • DFT Calculations: Density functional theory calculations help investigate the electronic structure, bonding properties, and reactivity of metal complexes containing this compound-derived ligands. [, ]

Q8: How do structural modifications of this compound-derived ligands affect the activity and selectivity of metal complexes?

A8: Modifying the steric and electronic properties of the ligands by introducing different substituents on the aryl rings or altering the backbone structure can significantly influence the reactivity of the resulting metal complexes:

  • Steric Effects: Increasing the steric bulk around the metal center can lead to improved selectivity in catalytic reactions by hindering unwanted side reactions. [, ]
  • Electronic Effects: Modifying the electron-donating or -withdrawing ability of the ligand can impact the electron density at the metal center, thereby influencing its catalytic activity. [, ]

Q9: What is known about the toxicity of this compound and its derivative MDIPA?

A9: While limited data are available on this compound itself, studies on MDIPA, a derivative, show potential toxicity:

  • Renal Effects: High doses of MDIPA have also been linked to acute tubular nephrosis in hamsters. []

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